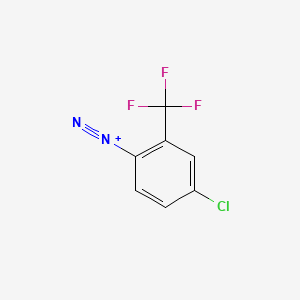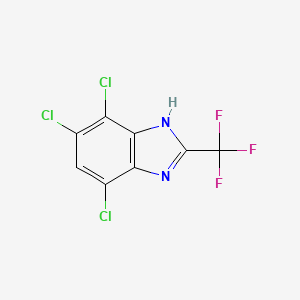
N-vinyl-tetrahydrocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-vinyl-tetrahydrocarbazole is an organic compound with the molecular formula C14H15N. It belongs to the class of tetrahydrocarbazoles, which are known for their versatile biological properties and presence in various natural products. The structure of this compound consists of a tetrahydrocarbazole core with a vinyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-vinyl-tetrahydrocarbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form tetrahydrocarbazole. The resulting tetrahydrocarbazole can then be vinylated using vinyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by vinylation. The process is optimized for high yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-vinyl-tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it back to tetrahydrocarbazole.
Substitution: The vinyl group can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized carbazole derivatives, reduced tetrahydrocarbazole, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
N-vinyl-tetrahydrocarbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Medicine: Its derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of N-vinyl-tetrahydrocarbazole and its derivatives involves interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer research, its derivatives have been found to inhibit protein kinases, leading to the suppression of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrocarbazole: The parent compound without the vinyl group.
N-phenyl-tetrahydrocarbazole: A derivative with a phenyl group instead of a vinyl group.
N-methyl-tetrahydrocarbazole: A derivative with a methyl group on the nitrogen atom.
Uniqueness
N-vinyl-tetrahydrocarbazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and biological activity. This vinyl group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
9-ethenyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H15N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-3,5,7,9H,1,4,6,8,10H2 |
Clave InChI |
BCFAZFGWDQRUTC-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C2=C(CCCC2)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)
![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)








